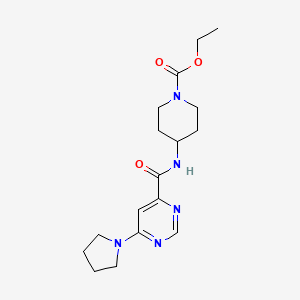

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a piperidine ring. These heterocyclic structures are commonly found in various biologically active molecules, making this compound of significant interest in medicinal chemistry and drug discovery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactionsThe final step often involves esterification to introduce the ethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Applications De Recherche Scientifique

Cancer Treatment

The compound has been identified as a promising candidate for cancer therapy due to its ability to inhibit specific signaling pathways involved in tumor growth. Research indicates that derivatives of pyrimidine, including this compound, can act as inhibitors of the SHP2 (Src Homology region 2 domain-containing Phosphatase 2), which is implicated in various hyperproliferative diseases such as cancer. Inhibiting SHP2 can lead to reduced activation of downstream ERK/MAPK signaling pathways, ultimately suppressing cellular proliferation and survival in cancer cells .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate may exhibit similar effects by modulating inflammatory mediators and pathways. The structure–activity relationship (SAR) of pyrimidines suggests that modifications can enhance their anti-inflammatory activity, making this compound a potential therapeutic agent for inflammatory diseases .

Case Study 1: SHP2 Inhibition in Cancer Models

A study demonstrated that compounds structurally related to this compound exhibited significant inhibition of SHP2 in various cancer cell lines. The results indicated that these compounds could effectively reduce ERK phosphorylation, leading to decreased proliferation rates in vitro and in vivo models .

Case Study 2: Anti-inflammatory Activity Assessment

In another investigation, a series of pyrimidine derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models. Compounds similar to this compound showed potent inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This highlights the potential for developing new anti-inflammatory therapies based on this compound's structure.

Mécanisme D'action

The mechanism of action of Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1-Pyrrolidinyl)piperidine: Shares the pyrrolidine and piperidine rings but lacks the pyrimidine ring and ethyl ester group.

Pyrrolopyrazine derivatives: Similar in having a pyrrolidine ring but differ in the additional heterocyclic structures.

Uniqueness

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate is unique due to its combination of three different heterocyclic rings, which can provide a diverse range of biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and other scientific research .

Activité Biologique

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a unique combination of pyrrolidine, pyrimidine, and piperidine rings, which are common in many biologically active molecules. Its structural complexity makes it an important candidate for medicinal chemistry research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. The exact pathways involved can vary based on the target and the biological context.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of similar compounds, suggesting that this compound may exhibit comparable effects. For instance, derivatives with similar structures have shown significant inhibition of cell viability in various cancer cell lines, with IC50 values ranging from 7.9 to 92 µM for different types of cancer cells .

Anti-Inflammatory Effects

Pyrimidine derivatives, particularly those related to this compound, have demonstrated notable anti-inflammatory properties. Compounds in this category have been shown to inhibit cyclooxygenase (COX) enzymes effectively, with ED50 values comparable to established anti-inflammatory drugs like indomethacin . The inhibition of COX-2 over COX-1 suggests a favorable side effect profile for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the molecular structure can significantly influence biological activity. For example, the introduction of specific substituents on the piperidine or pyrimidine rings can enhance binding affinity and selectivity towards target enzymes . Understanding these relationships is crucial for optimizing the compound's therapeutic efficacy.

Case Studies

- Anti-Cancer Efficacy : A study investigated a series of pyrimidine derivatives similar to this compound, demonstrating potent cytotoxicity against ovarian cancer cell lines with IC50 values around 31.5 µM . This suggests that compounds with similar structural motifs may also possess significant anti-cancer properties.

- COX Inhibition : Another research highlighted compounds that exhibited selective inhibition of COX-2 over COX-1, indicating a mechanism that could reduce inflammation without the gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Comparative Analysis

| Compound | Target Activity | IC50/ED50 Values | Notes |

|---|---|---|---|

| This compound | Anti-cancer | TBD | Potential based on structural similarity |

| Indomethacin | Anti-inflammatory | ED50 = 9.17 µM | Established drug for comparison |

| Pyrimidine Derivative A | Anti-cancer | IC50 = 31.5 µM | Effective against OVCAR-3 cells |

| Pyrimidine Derivative B | COX inhibition | ED50 = 8.23 µM | Selectively inhibits COX-2 |

Propriétés

IUPAC Name |

ethyl 4-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3/c1-2-25-17(24)22-9-5-13(6-10-22)20-16(23)14-11-15(19-12-18-14)21-7-3-4-8-21/h11-13H,2-10H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQVDDISLRAWDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.